molecular formula C22H25N3O4S B2909545 4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE CAS No. 946300-06-7

4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE

Cat. No.: B2909545
CAS No.: 946300-06-7
M. Wt: 427.52
InChI Key: PIXXFRODSRYERP-UHFFFAOYSA-N
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Description

4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group, a tosylpiperidinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Tosylpiperidinyl Group: The tosylpiperidinyl group can be attached through nucleophilic substitution reactions involving tosyl chloride and piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as tosyl chloride (TsCl) and piperidine are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Uniqueness

4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE is unique due to the presence of the ethoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-3-28-19-8-6-17(7-9-19)21-23-22(29-24-21)18-12-14-25(15-13-18)30(26,27)20-10-4-16(2)5-11-20/h4-11,18H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXXFRODSRYERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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